tcmA protein
説明
特性
CAS番号 |
147415-88-1 |
|---|---|
分子式 |
C11H7NO4 |
同義語 |
tcmA protein |
製品の起源 |
United States |
Genetic and Genomic Architecture of Tcma
Gene Locus and Chromosomal Integration
The tcmA gene is situated on the chromosome of Streptomyces glaucescens within the larger tetracenomycin C (TCM C) biosynthetic gene cluster. Gene loci refer to the specific position of a gene on a chromosome. savemyexams.com Chromosomal integration is a method for incorporating genetic material into a chromosome, offering stable and consistent gene expression compared to plasmids. nih.gov In the context of S. glaucescens, the tcmA gene is naturally integrated into the chromosomal DNA as part of this cluster. The entire TCM C biosynthetic gene cluster spans approximately 13 kilobases (kb) and contains multiple genes involved in the biosynthesis of the antibiotic and the self-resistance mechanism. secondarymetabolites.org
Operon Organization: The tcmA-tcmR Intergenic Region and Divergent Transcription
The tcmA gene is organized as part of an operon structure with the tcmR gene. nih.gov In prokaryotes, operons are common organizational units where genes with related functions are clustered together and transcribed under the control of a single promoter, often resulting in a polycistronic mRNA. lumenlearning.com However, tcmA and tcmR exhibit a divergent transcriptional arrangement. nih.govugr.es This means they are transcribed in opposite directions from an intergenic region located between them. nih.govugr.esnih.gov This intergenic region contains the promoter elements for both tcmA and tcmR. nih.govnih.gov
The expression of tcmA is regulated by the protein product of the tcmR gene, TcmR. nih.govwikipedia.org TcmR acts as a repressor, binding to operator sites within the tcmA-tcmR intergenic region. nih.govugr.esnih.govwikipedia.org This binding inhibits the transcription of both tcmA and tcmR. nih.gov The presence of tetracenomycin C induces the expression of tcmA. nih.gov Tetracenomycin C binds to the TcmR protein, causing it to release from the DNA operator sites, thereby allowing transcription of tcmA to proceed. nih.govwikipedia.org This regulatory mechanism ensures that the resistance protein TcmA is produced when the cell is exposed to tetracenomycin C.
A summary of the tcmA-tcmR operon organization is presented in the table below:
| Feature | Description |
| Gene Organization | tcmA and tcmR are divergently transcribed. |
| Intergenic Region | Contains overlapping promoter regions for both genes and TcmR operator sites. nih.govnih.gov |
| Regulator | TcmR protein acts as a repressor. nih.govwikipedia.org |
| Regulation Mechanism | TcmR binds to operator, inhibiting transcription; Tetracenomycin C binding to TcmR relieves repression. nih.govwikipedia.org |
| Transcriptional Start | Genes are transcribed in opposite directions from the intergenic region. nih.govugr.es |
Genetic Context within the Tetracenomycin Biosynthetic Gene Cluster
The tcmA gene is an integral part of the tetracenomycin C biosynthetic gene cluster in Streptomyces glaucescens. wikipedia.orgfrontiersin.org This cluster contains all the genes necessary for the production of tetracenomycin C, as well as genes providing resistance to the antibiotic. wikipedia.org The cluster includes genes encoding polyketide synthase components (such as tcmK and tcmL for β-ketoacyl synthases, and tcmM for acyl carrier protein), cyclases, and other enzymes involved in the biosynthetic pathway. wikipedia.orgnih.govjst.go.jp The tcmA gene is located within this cluster, often in close proximity to the regulatory gene tcmR. secondarymetabolites.orgnih.govnig.ac.jp The co-localization of the resistance gene (tcmA) with the biosynthetic genes is a common feature in antibiotic-producing microorganisms, ensuring that the organism is protected from the toxic effects of the compound it produces. wikipedia.org
The organization of some genes within the TCM C biosynthetic cluster is shown below:
| Gene | Putative Function |
| tcmK | β-ketoacyl synthase (Polyketide Synthase component) wikipedia.org |
| tcmL | β-ketoacyl synthase (Polyketide Synthase component) wikipedia.org |
| tcmM | Acyl carrier protein (Polyketide Synthase component) wikipedia.org |
| tcmA | Tetracenomycin C resistance and export protein secondarymetabolites.orgwikipedia.org |
| tcmR | Tetracenomycin C resistance and export gene repressor secondarymetabolites.orgwikipedia.org |
| tcmH | Tetracenomycin F1 monooxygenase nih.govacs.org |
| tcmI | Tetracenomycin F2 cyclase nih.govacs.org |
| tcmJ | B-ring cyclase nih.gov |
Comparative Genomics and Homolog Analysis
Comparative genomics involves analyzing and comparing the genomes of different organisms to understand evolutionary relationships and identify conserved genes and pathways. frontiersin.org Homolog analysis identifies genes in different species that are related through evolutionary descent. ensembl.org The deduced amino acid sequence of the tcmA gene product shows similarity to other resistance proteins that function as metabolite export pumps utilizing transmembrane electrochemical gradients. nih.gov Examples of such homologous proteins include the Mmr methylenomycin resistance gene product from Streptomyces coelicolor and the Tet(347) (OtrB) tetracycline (B611298) resistance gene product from Streptomyces rimosus. nih.gov This suggests that TcmA belongs to a family of efflux pumps that confer resistance by actively transporting the antibiotic out of the cell.
While the search results provide examples of comparative genomic analysis and homolog identification in other contexts frontiersin.orgfrontiersin.orgensembl.orguni-goettingen.denih.gov, specific detailed comparative genomic studies or comprehensive homolog tables specifically focused on TcmA across a wide range of species were not extensively detailed within the provided snippets. However, the identified similarity to known resistance export proteins indicates its functional classification within a broader family of transporters. nih.gov
Molecular Function and Enzymatic Activity of Tcma Protein
Role as an Efflux System Component
The tcmA protein acts as an integral component of a dedicated efflux system in Streptomyces glaucescens. wikipedia.orgfishersci.cafishersci.ca This system is responsible for actively transporting tetracenomycin C from the interior of the bacterial cell to the external environment. wikipedia.orgfishersci.ca Efflux pumps like tcmA are a significant mechanism by which bacteria develop resistance to antimicrobial compounds by reducing their intracellular concentration. nih.gov The gene encoding tcmA (tcmA) is located within the gene cluster responsible for tetracenomycin C biosynthesis, highlighting its direct involvement in the producing organism's defense strategy. fishersci.cawikipedia.org
Substrate Specificity of the Efflux Mechanism
The primary and well-characterized substrate for the tcmA efflux system is tetracenomycin C. wikipedia.orgfishersci.ca Research indicates that tcmA is a key determinant of resistance specifically to this antibiotic in Streptomyces glaucescens. wikipedia.orgfishersci.cafishersci.cawikipedia.org While MFS transporters can exhibit broad substrate specificity, tcmA's association with a specific antibiotic biosynthesis cluster suggests a primary role in the efflux of tetracenomycin C. Sequence similarities between tcmA and other MFS transporters involved in resistance to different antibiotics, such as methylenomycin and tetracycline (B611298), imply that related transporters within this superfamily can accommodate structurally diverse compounds, although the specific range of substrates for tcmA beyond tetracenomycin C is not extensively detailed in the provided information. fishersci.cametabolomicsworkbench.org Substrate specificity in transporters is generally influenced by the structural features of the binding site within the protein. mpg.decalpaclab.com
Transcriptional Regulation of Tcma Gene Expression
Inducibility by Tetracenomycin C
Transcription of the tcmA gene is inducible by the presence of tetracenomycin C. This means that the rate of tcmA mRNA synthesis increases significantly when tetracenomycin C is present in the cellular environment wikipedia.orgnih.govnih.govnite.go.jp. This inducibility allows Streptomyces glaucescens to activate its defense mechanism specifically when needed, conserving resources when the antibiotic is absent.
Role of the TcmR Transcriptional Repressor Protein
The primary regulator of tcmA expression is the TcmR protein, which acts as a transcriptional repressor wikipedia.orgnih.govnih.govwishartlab.comasm.org. TcmR is a member of the TetR family of transcriptional regulators, a diverse group of proteins commonly found in bacteria that regulate a variety of genes, including those involved in antibiotic resistance and secondary metabolism expasy.orgebi.ac.ukasm.orgasm.orgdavidson.edu.
The tcmA gene is divergently transcribed from the tcmR gene, meaning they are oriented in opposite directions with their promoter regions located in an intergenic sequence between them nih.govasm.org. The TcmR protein specifically binds to an operator region situated within this intergenic space nih.govnih.govunam.mx. This operator region encompasses the promoter sequences for both the tcmA and tcmR genes, allowing TcmR to potentially regulate its own expression in addition to regulating tcmA nih.gov. Experimental evidence, such as gel retardation studies and footprinting experiments, has demonstrated the in vitro binding of TcmR to this specific DNA region nih.govnih.gov.
The regulatory function of TcmR is modulated by the presence of tetracenomycin C. When tetracenomycin C is present, it interacts with the TcmR protein wikipedia.org. This interaction causes a conformational change in TcmR that reduces or abolishes its affinity for the operator DNA sequence nih.govnih.govunam.mx. The binding of tetracenomycin C to TcmR leads to the dissociation of the repressor from the tcmA-tcmR intergenic region wikipedia.org.
In the absence of tetracenomycin C, TcmR is bound to the operator region located near the tcmA promoter wikipedia.orgnih.gov. This binding physically obstructs the access of RNA polymerase to the tcmA promoter or impedes its ability to initiate transcription wikipedia.orgyoutube.com. The mechanism is analogous to that of the well-characterized TetR repressor, which prevents transcription of tetracycline (B611298) resistance genes by binding to operator sites overlapping the promoter nih.govebi.ac.uk. By blocking or hindering RNA polymerase, TcmR effectively represses the transcription of the tcmA gene, thereby preventing the production of the TcmA efflux pump when it is not required.
Mechanisms of Constitutive tcmA Transcription in the Absence of TcmR
Genetic studies have provided further insight into the role of TcmR. Inactivation or deletion of the tcmR gene results in the constitutive transcription of the tcmA gene nih.govnih.govnite.go.jp. This means that in the absence of the functional TcmR repressor, the tcmA gene is continuously transcribed, regardless of whether tetracenomycin C is present or not. This finding strongly supports the model that TcmR is the primary negative regulator responsible for keeping tcmA expression repressed under normal growth conditions.
Broader Regulatory Networks Governing Secondary Metabolite Production
The transcriptional regulation of tcmA by TcmR and tetracenomycin C is a specific example within the complex regulatory networks that govern secondary metabolite production in Streptomyces species scholaris.cafrontiersin.org. The biosynthesis of secondary metabolites, including antibiotics like tetracenomycin C, is often controlled by a hierarchical system of regulators asm.orgfrontiersin.org. These networks involve pathway-specific regulators, like TcmR, which control genes within a particular biosynthetic gene cluster, as well as pleiotropic and global regulators that influence the expression of multiple gene clusters and are responsive to various signals, including nutritional status and stress scholaris.cafrontiersin.orgresearchgate.net. The expression of secondary metabolite gene clusters is often tightly linked to the developmental cycle of Streptomyces, such as morphological differentiation researchgate.net. Understanding these broader networks is crucial for manipulating antibiotic production and activating silent or cryptic gene clusters frontiersin.org.
Structural Biology and Mechanistic Insights
Structural Basis of tcmA Function
tcmA is characterized as a transmembrane protein involved in the active efflux of tetracycline (B611298) and related compounds. researchgate.net It belongs to the Major Facilitator Superfamily (MFS) of transporters, a large and diverse group of membrane proteins that facilitate the transport of various substrates across biological membranes. wikipedia.orgmdpi.com MFS transporters typically function via an alternating access mechanism, involving conformational changes to move substrates across the lipid bilayer. news-medical.netwindows.net Studies on homologous proteins, such as TetA(P), have revealed a common structural theme consisting of 12 transmembrane helices. windows.netresearchgate.net These helices are organized into two symmetrical bundles, a characteristic fold of MFS transporters. wikipedia.orgresearchgate.net The efflux activity mediated by proteins like TetA(P) is often coupled to the movement of ions, such as protons, functioning as an antiporter that exchanges a drug-cation complex for a proton. embopress.org
Domain Organization and Predicted Motifs
As a member of the MFS, tcmA is predicted to possess a core structure comprising 12 transmembrane segments (TMS). wikipedia.org These TMS are typically arranged into two pseudosymmetrical bundles, each containing six helices, connected by a cytoplasmic loop of varying length. researchgate.netnih.gov This conserved MFS fold provides the structural scaffold for substrate translocation. MFS transporters, including those involved in antimicrobial efflux, also contain highly conserved amino acid sequence motifs that are critical for their function. windows.netfrontiersin.org These motifs are often located within the transmembrane helices or the loops connecting them. For instance, a conserved "Motif A" has been identified in MFS transporters, and a variant copy of this motif is present in the homologous TetA(P) protein, located within the putative loop joining TMDs 2 and 3. scispace.com Another important feature is the "antiporter motif C," typically found in the fifth transmembrane helix of MFS antimicrobial exporters, which has been shown to play a role in conformational changes during transport. windows.net The presence of such conserved motifs in tcmA underscores its classification within the MFS and suggests shared mechanistic principles with other transporters in this superfamily. nih.govumcg.nl
Active Site or Substrate-Binding Pocket Architecture
The substrate-binding site in MFS transporters is typically located within a central cavity formed by the transmembrane helices, situated between the two structural domains. wikipedia.orgresearchgate.net While direct high-resolution structural data for the tcmA substrate-binding pocket may be limited, insights can be gained from studies of homologous transporters like TetA(P). In TetA(P), the substrate-binding pocket involves specific residues within the transmembrane helices that interact with tetracycline and potentially a divalent cation. mdpi.comnih.gov These interactions are crucial for substrate recognition and binding, facilitating the subsequent translocation across the membrane. uni-muenchen.decardiff.ac.uk The architecture of this pocket, including the identity and positioning of key amino acid residues, dictates the substrate specificity of the transporter. wikipedia.orgacs.org
Oligomeric State and Functional Implications
The functional oligomeric state of membrane proteins is a critical determinant of their activity. news-medical.netfrontiersin.orgbiorxiv.org While many MFS transporters are thought to function as monomers, some studies suggest that certain MFS members can exist as dimers or even higher-order oligomers, and this oligomerization may have functional implications. wikipedia.orgembopress.orgnih.gov For example, the tetracycline cation/proton antiporter TetA from Escherichia coli has been suggested to be a trimer or dimer depending on the experimental conditions. nih.govresearchgate.netnih.gov However, the oligomeric state of tcmA specifically involved in tetracenomycin efflux has not been definitively established in the provided search results. Based on the general understanding of MFS transporters, tcmA could potentially function as a monomer, but experimental determination is necessary to confirm its native oligomeric state and understand its impact on transport activity.
Conformational Dynamics During Transport
MFS transporters, including those involved in efflux, operate through an alternating access mechanism. wikipedia.orgresearchgate.netnih.gov This mechanism involves a series of conformational changes that alternately expose the substrate-binding site to one side of the membrane or the other, preventing a continuous channel across the bilayer. windows.net The transport cycle typically involves at least three main conformational states: inward-open, occluded, and outward-open. embopress.org These transitions are driven by the electrochemical gradient of the coupling ion (e.g., protons for antiporters like tcmA). embopress.org The conformational changes involve relative movements of the N- and C-terminal domains, often described as a "rocker-switch" motion. researchgate.net These dynamic rearrangements are essential for binding the substrate on one side of the membrane, translocating it through the protein, and releasing it on the other side. news-medical.net
Interactions with Other Proteins in the Efflux System
tcmA functions as part of a broader resistance mechanism against tetracenomycin C. The gene encoding tcmA is located within the tcm gene cluster, which is involved in both the biosynthesis of tetracenomycin C and resistance to it. This genetic organization suggests that tcmA functions in concert with other proteins encoded by genes within this cluster. While Gram-negative bacteria often utilize tripartite efflux systems involving inner membrane transporters, periplasmic adaptor proteins, and outer membrane channels nih.gov, tcmA is typically found in Gram-positive bacteria which lack an outer membrane. mdpi.com Therefore, the efflux system involving tcmA in Gram-positive organisms would not include an outer membrane factor but may involve other proteins that facilitate or regulate the efflux process.
Mapping Protein-Protein Interaction Interfaces
Detailed research findings and specific data tables explicitly mapping the protein-protein interaction interfaces of the tcmA protein were not identified within the scope of the conducted literature search.
Methodological Approaches in Tcma Research
Genetic Manipulation and Mutant Generation
Genetic manipulation is a fundamental approach to understanding protein function. This involves altering the gene encoding the tcmA protein to study the effects of these changes on protein expression, structure, and activity. Techniques commonly employed include targeted gene deletions, insertions, and point mutations.
These genetic manipulations can be achieved through various techniques, including homologous recombination, transposon mutagenesis, and increasingly, CRISPR-Cas9 gene editing. mdpi.comfrontiersin.orgyourgenome.org CRISPR-Cas9, known for its precision and efficiency, allows for targeted modifications to the tcmA gene. yourgenome.org The resulting mutant strains or cell lines are then characterized phenotypically and biochemically to infer the role of the this compound.
Transcriptional Analysis Techniques (e.g., RT-qPCR, RNA-seq)
Transcriptional analysis techniques are crucial for studying the regulation of tcmA gene expression at the RNA level. These methods quantify the amount of tcmA messenger RNA (mRNA) present in a sample under different conditions, providing insights into when and how the gene is transcribed.
Reverse Transcription quantitative Polymerase Chain Reaction (RT-qPCR) is a sensitive and widely used method for quantifying mRNA levels. nih.govrna-seqblog.com It involves converting mRNA into complementary DNA (cDNA) using reverse transcriptase, followed by quantitative PCR amplification using tcmA-specific primers. nih.gov The amount of PCR product is measured in real-time, allowing for the determination of the initial tcmA mRNA quantity. nih.gov RT-qPCR is particularly useful for validating gene expression changes of a limited number of target genes. rna-seqblog.comlubio.ch
RNA sequencing (RNA-seq) is a high-throughput technique that provides a comprehensive snapshot of all RNA molecules in a sample. nih.govlubio.ch By sequencing cDNA derived from total RNA, researchers can quantify the expression levels of thousands of genes simultaneously, including tcmA. nih.gov RNA-seq allows for the discovery of novel transcripts, alternative splicing events, and provides a broader context of how tcmA expression correlates with the expression of other genes under various conditions. nih.govlubio.ch While RNA-seq offers a wide scope, RT-qPCR is often used to validate RNA-seq findings for specific genes of interest like tcmA. nih.govlubio.chresearchgate.net
In Vitro DNA Binding Assays (e.g., Gel Retardation, Footprinting)
Given that some proteins interact with DNA to regulate gene expression, in vitro DNA binding assays are essential for determining if the this compound binds to specific DNA sequences and to characterize these interactions.
Electrophoretic Mobility Shift Assay (EMSA), also known as a gel retardation or gel shift assay, is a common technique used to detect protein-DNA interactions. thermofisher.comspringernature.comthermofisher.com This method is based on the principle that a protein-DNA complex migrates slower than free DNA when subjected to non-denaturing gel electrophoresis. thermofisher.comspringernature.comthermofisher.com By incubating purified this compound with a labeled DNA fragment containing a putative binding site, the formation of a complex can be visualized as a shifted band on the gel. thermofisher.comspringernature.com Variations like supershift assays, using antibodies specific to tcmA, can further confirm the presence of the protein in the complex. thermofisher.com Gel shift assays have been used to analyze DNA binding by proteins, including those related to tcmA genes. asm.org
DNA footprinting is a technique used to identify the specific DNA sequences that a protein binds to. This method involves incubating a labeled DNA fragment with the protein of interest (e.g., tcmA) and then partially digesting the DNA with a nuclease or chemical that cleaves the DNA backbone. nih.gov The bound protein protects its binding site from cleavage, resulting in a "footprint" or a region where cleavage is inhibited. nih.gov By analyzing the cleavage pattern on a high-resolution gel, the exact nucleotides protected by the protein can be determined. nih.gov Combining gel retardation and footprinting can be particularly useful for studying less stable protein-DNA complexes. nih.gov
Functional Assays for Efflux Activity
If the this compound is hypothesized to be involved in efflux, functional assays are necessary to measure its ability to transport substrates across a membrane. These assays typically involve monitoring the accumulation or extrusion of a specific compound in cells or membrane vesicles expressing the this compound.
Fluorescent substrates are often used in efflux assays because their intracellular accumulation or efflux can be easily monitored by measuring changes in fluorescence intensity. mdpi.com For example, ethidium (B1194527) bromide (EtBr) is a common fluorescent dye whose accumulation in bacteria can be measured; its efflux mediated by transport proteins leads to a decrease in intracellular fluorescence. mdpi.comnih.govresearchgate.netbham.ac.uk By comparing the accumulation or efflux profiles in cells expressing tcmA versus control cells (e.g., knockout mutants or cells with an empty vector), researchers can assess the efflux activity of tcmA. mdpi.comnih.govresearchgate.net
Other functional assays may involve measuring the minimum inhibitory concentration (MIC) of various compounds in strains with and without functional tcmA. mdpi.comresearchgate.net An increase in MIC in the presence of tcmA can indicate that the protein is actively pumping the compound out of the cell, thereby conferring resistance. mdpi.comresearchgate.net These assays can help identify the range of substrates transported by tcmA.
Proteomic and Interactomic Approaches
Proteomic and interactomic approaches provide a broader understanding of the this compound by studying it in the context of the entire cellular protein complement (proteome) and its network of interactions (interactome).
Proteomics involves the large-scale study of proteins, including their identification, quantification, and characterization of post-translational modifications. frontiersin.org Techniques like mass spectrometry (MS) are central to proteomics, allowing for the identification and quantification of proteins present in a sample. creative-proteomics.comcreative-proteomics.com By comparing the proteome of cells expressing tcmA under different conditions, researchers can identify changes in protein abundance that may be related to tcmA function or regulation. creative-proteomics.comfrontiersin.org
Interactomics focuses on mapping protein-protein interactions (PPIs) and other molecular associations. wikipedia.org Understanding which proteins interact with tcmA can provide clues about its molecular function and the pathways it is involved in. wikipedia.orglih.lu Methods for studying PPIs include techniques like yeast two-hybrid screening, co-immunoprecipitation followed by mass spectrometry (IP-MS), and proximity-dependent labeling (e.g., BioID). wikipedia.orgcreative-proteomics.comlih.lu IP-MS, for instance, involves using an antibody to pull down tcmA and its interacting partners, which are then identified by mass spectrometry. creative-proteomics.com These approaches help build an "interactome" map centered around tcmA, revealing its molecular neighborhood and potential functional partners. wikipedia.orglih.lu
Structural Determination Techniques (e.g., X-ray Crystallography, Cryo-EM)
Determining the three-dimensional structure of the this compound is crucial for understanding its mechanism of action at an atomic level. X-ray crystallography and Cryo-Electron Microscopy (Cryo-EM) are powerful techniques used for this purpose.
X-ray crystallography involves obtaining highly ordered crystals of the purified this compound. molecularcloud.orgpeakproteins.com When these crystals are diffracted by an X-ray beam, a diffraction pattern is generated, which can be used to calculate an electron density map. molecularcloud.orgpeakproteins.com This map allows researchers to build an atomic model of the protein. molecularcloud.org X-ray crystallography can provide high-resolution structures, offering detailed insights into the arrangement of amino acids and potential binding sites. molecularcloud.orgpeakproteins.com
Cryo-EM involves flash-freezing a sample of the protein in a thin layer of vitreous ice. peakproteins.comnanoimagingservices.com An electron beam is passed through the frozen sample, and images of individual protein particles are captured. peakproteins.com Computational methods are then used to process these images and reconstruct a 3D map of the protein structure. nih.gov Cryo-EM is particularly useful for determining the structures of large protein complexes or membrane proteins that are difficult to crystallize. nih.govcriver.comnanoimagingservices.com Both X-ray crystallography and Cryo-EM are essential tools in structural biology, providing complementary information about protein architecture. peakproteins.comcriver.com
Computational Modeling and Simulation
Computational modeling and simulation play an increasingly important role in tcmA research, complementing experimental approaches by providing theoretical insights and predictions.
Computational modeling can be used to predict the 3D structure of tcmA, especially when experimental structures are not available. benthambooks.comnih.gov Techniques like homology modeling, which builds a model based on the known structure of a related protein, or de novo modeling can provide initial structural hypotheses. nih.gov These models can then be refined and validated against experimental data.
Molecular dynamics (MD) simulations can be used to study the dynamic behavior of the this compound, including conformational changes, interactions with ligands or membranes, and the process of substrate transport if it is an efflux protein. ohsu.eduaps.org MD simulations provide insights into the flexibility and movement of the protein over time, which are often crucial for its function. ohsu.eduaps.org Computational approaches can also be used for virtual screening of potential inhibitors or substrates of tcmA, guiding experimental design. ohsu.edu These in silico methods help researchers understand the molecular basis of tcmA function and can predict the effects of mutations or the binding of other molecules. ohsu.edu
Biotechnological and Synthetic Biology Applications
Engineering for Enhanced or Modified Resistance Mechanisms
The tcmA protein functions as a tetracenomycin C resistance and export protein in Streptomyces glaucescens. It acts as an active efflux system, likely energized by transmembrane electrochemical gradients, to pump tetracenomycin C out of the cell, thereby conferring resistance to the antibiotic nih.govuniprot.org. This mechanism is characteristic of Major Facilitator Superfamily (MFS) transporters, to which TcmA belongs nih.govuniprot.org. MFS transporters are known to mediate resistance to various compounds, including antibiotics, through efflux nih.gov.
Engineering of efflux pumps like TcmA presents opportunities to enhance resistance in industrial strains used for producing antibiotics or other cytotoxic compounds. By increasing the expression levels of tcmA or modifying the protein to improve its efflux efficiency or substrate specificity, host organisms could be made more tolerant to the products they synthesize or to inhibitory byproducts. Conversely, understanding the structure and function of TcmA could aid in developing strategies to overcome resistance in pathogenic bacteria that utilize similar efflux mechanisms. While specific detailed research findings on engineering the this compound itself for enhanced resistance were not extensively detailed in the search results, the general principle of engineering efflux pumps for altered resistance profiles is a recognized area within biotechnology and protein engineering nae.eduboku.ac.atelifesciences.org. The classification of TcmA as an MFS transporter involved in drug resistance nih.govuniprot.org provides a direct link to this biotechnological application.
Pathway Engineering for Diversified Natural Product Production
Pathway engineering in natural product biosynthesis aims to modify existing biosynthetic routes to produce novel or modified compounds, improve yields, or introduce pathways into heterologous hosts asm.orgnih.gov. Since tcmA is part of the tetronomycin cluster, manipulation of this cluster could involve altering the expression or function of tcmA in conjunction with other biosynthetic genes (such as the polyketide synthase genes tcmK, tcmL, and tcmM, or modifying enzymes like TcmP and TcmG) to influence the production of tetronomycin or related analogs wikipedia.orgsecondarymetabolites.orgnih.gov. For instance, altering tcmA activity might affect the intracellular concentration of tetronomycin intermediates or the final product, potentially influencing the flux through the pathway and the accumulation of different metabolites. While direct examples of engineering the tetronomycin pathway specifically by targeting tcmA for diversified product formation were not prominently featured, the principle of manipulating efflux transporters within biosynthetic clusters to impact product profiles is a valid strategy in natural product pathway engineering. The successful transformation of the tetronomycin gene cluster into heterologous hosts like Streptomyces lividans, resulting in the overproduction of intermediates, demonstrates the potential for manipulating this pathway in different genetic backgrounds wikipedia.org.
Heterologous Expression of the tcmA System
Heterologous expression involves introducing a gene or gene cluster from one organism into a different host organism frontiersin.org. This technique is widely used in biotechnology for producing valuable compounds, studying gene function, and engineering new metabolic capabilities frontiersin.orgresearchgate.net. The tetronomycin biosynthetic gene cluster, which includes tcmA, has been successfully transformed and expressed in heterologous streptomycete hosts such as Streptomyces lividans wikipedia.org. This heterologous expression allowed for the overproduction of several intermediates of the tetronomycin pathway wikipedia.org.
Expressing the tcmA gene or the entire tcmAR locus (which includes the regulatory gene tcmR) in heterologous hosts can be valuable for several reasons. It can facilitate the study of tcmA function and regulation in a different genetic environment, potentially free from the complex regulatory networks of the native host. Heterologous expression of tcmA could also be used to confer tetronomycin resistance to other microorganisms, which might be beneficial for developing robust production strains or for creating selection markers in genetic engineering nih.govnih.gov. Furthermore, co-expressing tcmA along with other genes from the tetronomycin cluster in a heterologous system provides a platform for reconstituting and manipulating the biosynthetic pathway outside its native context wikipedia.orgsecondarymetabolites.org.
Development of Novel Biosensors Based on tcmA Regulation
The expression of the tcmA gene is tightly regulated by the TcmR protein, a transcriptional repressor also encoded within the tetronomycin gene cluster nih.govnih.gov. TcmR binds to an operator region located in the intergenic space between the divergently transcribed tcmA and tcmR genes, thereby repressing their transcription nih.gov. Importantly, the binding of TcmR to the operator DNA is inhibited by the presence of tetracenomycin C nih.gov. This regulatory mechanism forms a natural sensing system where the concentration of tetracenomycin C directly influences the expression of the resistance gene tcmA.
This well-characterized regulatory system provides a basis for developing novel biosensors. A biosensor is a device that uses biological components to detect a specific chemical or biological substance uniprot.orgboku.ac.atfrontiersin.orgrsc.orgmdpi.com. By coupling the tcmA-tcmR regulatory system to a reporter gene, it is possible to create a biosensor that responds to the presence and concentration of tetracenomycin C or potentially other molecules that interact with TcmR. For example, a construct could be designed where the tcmA-tcmR intergenic region controls the expression of a fluorescent protein or an enzyme that produces a detectable signal. In the presence of tetracenomycin C, TcmR would be released from the operator, leading to the expression of the reporter gene and a measurable signal nih.gov. Such a biosensor could be valuable for monitoring tetronomycin production in fermentation processes, screening for new compounds that interact with TcmR, or studying the dynamics of antibiotic accumulation in biological systems. Transcription factor-based biosensors, which utilize regulatory proteins like TcmR, are a recognized class of genetically encoded biosensors with applications in metabolic engineering and synthetic biology frontiersin.orgmdpi.com.
Compound and Protein Information
| Name | Identifier Type | Identifier |
| Tetracenomycin C | PubChem CID | 73632 |
| Tetracenomycin X | PubChem CID | 129395 |
| Tetracenomycin C resistance and export protein | UniProt ID | P39886 |
Evolutionary and Ecological Significance
Phylogenetic Analysis of tcmA and Homologs
Phylogenetic analysis of tcmA and its homologs reveals its evolutionary relationships with other efflux proteins, particularly those belonging to the major facilitator superfamily (MFS) of transporters. The tcmA gene from Streptomyces glaucescens shows sequence similarity to other resistance genes in Streptomyces species, such as the mmr (methylenomycin resistance) gene from Streptomyces coelicolor and the tet347 (otrB) tetracycline (B611298) resistance gene from Streptomyces rimosus. nih.gov Homologs are also found in other bacteria and even in some eukaryotes, suggesting a conserved mechanism for the export of various compounds. These proteins are thought to function as metabolite export pumps driven by transmembrane electrochemical gradients. nih.gov Phylogenetic trees constructed using the amino acid sequences of these efflux pumps illustrate their evolutionary divergence and relatedness. researchgate.net Analyzing the phylogenetic distribution of tcmA and its homologs across different microbial taxa can provide insights into their origins and evolutionary trajectories.
Horizontal Gene Transfer and Dissemination of Resistance Genes
Horizontal gene transfer (HGT) plays a significant role in the dissemination of antibiotic resistance genes, including those encoding efflux pumps like tcmA. While the search results didn't provide direct evidence of tcmA itself being frequently transferred horizontally, the principle of HGT is a major driver for the spread of resistance genes in bacterial populations. libretexts.orgscispace.com Genes conferring resistance, particularly those located within mobile genetic elements like plasmids or transposons, can be readily transferred between different bacteria, even across species barriers. libretexts.org This process allows recipient organisms to rapidly acquire resistance phenotypes, which is a major concern in the context of antibiotic resistance. The co-localization of resistance genes with biosynthetic gene clusters for secondary metabolites, as is the case for tcmA within the tetracenomycin C cluster, can also facilitate their transfer as a unit. secondarymetabolites.org The complexity of a gene product and its involvement in protein-protein interactions can influence its transferability through HGT, with more complex proteins potentially being less frequently transferred. nih.gov
Role of Efflux Systems in Microbial Competition and Survival
Efflux systems, such as the one mediated by tcmA, play a crucial role in microbial competition and survival in diverse environments. By actively pumping out toxic compounds, including antibiotics produced by competing microorganisms, bacteria equipped with efflux pumps can gain a selective advantage. researchgate.net In the case of Streptomyces, which are prolific producers of antibiotics, resistance mechanisms like tcmA are essential for self-protection against the very compounds they produce. ontosight.aiuniprot.org This self-resistance allows the producing organism to thrive in an environment where the antibiotic is present, giving it a competitive edge against susceptible microbes. Efflux pumps can also contribute to resistance against other toxic substances and play a role in the export of signaling molecules or metabolic byproducts, further enhancing microbial survival and adaptation. kenyon.edu
Evolutionary Pressures Shaping tcmA Function and Regulation
The function and regulation of tcmA have been shaped by various evolutionary pressures. The presence of tetracenomycin C in the environment, either produced by the same organism or by competitors, exerts strong selective pressure favoring the maintenance and efficient functioning of the tcmA efflux system. The tcmA gene is part of a gene cluster responsible for tetracenomycin C production, and its expression is regulated to ensure resistance when the antibiotic is being synthesized. nih.govsecondarymetabolites.org The expression of tcmA is controlled by a divergently transcribed repressor gene, tcmR. nih.gov The TcmR protein acts as a repressor, binding to an operator region between the tcmA and tcmR genes. nih.gov In the presence of tetracenomycin C, the antibiotic binds to TcmR, causing its release from the DNA and allowing transcription of tcmA. wikipedia.org This regulatory mechanism ensures that the resistance mechanism is activated specifically when needed, minimizing the metabolic burden on the cell. Evolutionary pressures would favor mutations that optimize the binding of TcmR to the operator and the interaction between TcmR and tetracenomycin C, leading to fine-tuned regulation of tcmA expression. Furthermore, the efficiency and substrate specificity of the TcmA efflux pump itself would be under selection to effectively export tetracenomycin C while minimizing the efflux of essential cellular molecules.
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